molecular formula C6H8O4 B12591044 Ethyl 3,4-dioxobutanoate CAS No. 600160-23-4

Ethyl 3,4-dioxobutanoate

Cat. No.: B12591044
CAS No.: 600160-23-4
M. Wt: 144.12 g/mol
InChI Key: FFDSBWVUNKUZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dioxobutanoate (C₆H₈O₄, molecular weight 144.13 g/mol) is an ethyl ester derivative of butanoic acid featuring two ketone (oxo) groups at positions 3 and 4 of the carbon chain. This compound is a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic structures such as pyrazoles and thiazoles. Its bifunctional carbonyl groups enable participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

CAS No.

600160-23-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

ethyl 3,4-dioxobutanoate

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)3-5(8)4-7/h4H,2-3H2,1H3

InChI Key

FFDSBWVUNKUZKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=O

Origin of Product

United States

Biological Activity

Ethyl 3,4-dioxobutanoate, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

This compound is characterized by its structure, which includes two carbonyl groups adjacent to an ethyl ester. This configuration is crucial for its reactivity and biological interactions.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria. For instance:

  • Efflux Pump Inhibition : this compound has been shown to inhibit efflux pumps in Escherichia coli, which are critical for antibiotic resistance. It enhances the effectiveness of antibiotics by reducing the efflux of drugs from bacterial cells .
Bacterial Strain MIC (mg/ml) Effect
E. coli0.125Inhibition of growth
S. aureus0.083Inhibition of growth
K. pneumoniae0.073Inhibition of growth

2. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. It acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Mechanism : The compound activates nitric oxide synthase (NOS), leading to increased production of reactive oxygen species (ROS) that can induce protective mechanisms in myocardial tissues .

3. Anticancer Activity

The compound has demonstrated potential anticancer effects, particularly in esophageal squamous cell carcinoma (ESCC) cells:

  • Induction of Apoptosis : this compound induces apoptosis through upregulation of BNIP3 and N-myc downstream-regulated gene-1 in cancer cells .
Cell Line IC50 (µM) Effect
ESCC10Induction of apoptosis
Normal Cells>100Minimal cytotoxicity

Case Study 1: Efflux Pump Inhibition

A study evaluated the potential of this compound as an efflux pump inhibitor (EPI) in multidrug-resistant E. coli. The results indicated that the compound significantly increased dye accumulation within bacterial cells while reducing dye efflux, demonstrating its ability to interfere with antibiotic transport mechanisms .

Case Study 2: Antioxidant Effects on Myocardial Protection

In another study involving heart tissues subjected to ischemia-reperfusion injury, this compound was found to protect myocardial cells by activating NOS and inducing ROS generation, which facilitated cell survival pathways .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 3,4-dioxobutanoate serves as a crucial building block in organic synthesis due to its ability to participate in various chemical reactions. Its structure allows it to function as a precursor for synthesizing other compounds, particularly in the formation of diketones and β-keto esters.

Key Reactions Involving this compound

  • Condensation Reactions : It can undergo Claisen condensation with other esters or carbonyl compounds to form larger β-keto esters.
  • Michael Additions : The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of diverse products.
  • Synthesis of Heterocycles : It is employed in the synthesis of various heterocyclic compounds through cyclization reactions.
Reaction TypeDescriptionExample Products
Claisen CondensationReaction with esters to form β-keto estersDiethyl malonate
Michael AdditionAddition to α,β-unsaturated carbonylsVarious substituted products
CyclizationFormation of heterocyclesPyridine derivatives

Pharmaceutical Applications

This compound is extensively used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are found in drugs that target various diseases.

Case Studies

  • Antibiotic Synthesis : Ethyl acetoacetate has been used as an intermediate in synthesizing antibiotics like penicillin derivatives. The compound's reactivity allows for modifications that enhance antibacterial properties.
  • Analgesics Production : It is also involved in producing analgesics and anti-inflammatory drugs, where its structural modifications lead to improved efficacy and reduced side effects.
Drug ClassExample CompoundsRole of this compound
AntibioticsPenicillin derivativesIntermediate for synthesis
AnalgesicsParacetamolPrecursor for active compounds

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties. It is utilized as a food additive due to its pleasant taste profile.

Flavoring Agent

  • Used in various products such as baked goods, beverages, and candies to enhance flavor.
  • Its application is regulated to ensure safety and compliance with food safety standards.

Chemical Reactions Analysis

Keto-Enol Tautomerism

Ethyl 3-oxobutanoate exists in equilibrium between keto and enol forms, with the enol tautomer comprising ~15% in the neat liquid at 33°C . This equilibrium significantly influences its reactivity.

PropertyKeto FormEnol FormReference
Stability (ΔH)Dominant at equilibrium~15% at 33°C
Enthalpy of FormationΔfH°(g) = -578.2 ± 3.3 kJ/molΔfH°(g) = -593.0 ± 2.7 kJ/mol
Acidity (pKa)α-hydrogens: ~10.7Enolic H: ~8.5

Enolate Formation and Alkylation

Ethyl 3-oxobutanoate readily forms enolate ions under basic conditions, enabling nucleophilic substitution reactions (acetoacetic ester synthesis) :

Reaction Mechanism:

  • Deprotonation :

    CH3C(O)CH2CO2C2H5NaHCH3C(O)CHCO2C2H5+H2\text{CH}_3\text{C(O)CH}_2\text{CO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{NaH}} \text{CH}_3\text{C(O)CH}^-\text{CO}_2\text{C}_2\text{H}_5 + \text{H}_2

    The enolate ion acts as a strong nucleophile .

  • Alkylation :

    CH3C(O)CHCO2C2H5+R-XCH3C(O)CH(R)CO2C2H5\text{CH}_3\text{C(O)CH}^-\text{CO}_2\text{C}_2\text{H}_5 + \text{R-X} \rightarrow \text{CH}_3\text{C(O)CH(R)CO}_2\text{C}_2\text{H}_5

    Alkyl halides (R-X) yield monoalkylated products .

  • Hydrolysis and Decarboxylation :

    CH3C(O)CH(R)CO2C2H5H3O+CH3C(O)CH(R)COOHΔCH3C(O)CH2R+CO2\text{CH}_3\text{C(O)CH(R)CO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{H}_3\text{O}^+} \text{CH}_3\text{C(O)CH(R)COOH} \xrightarrow{\Delta} \text{CH}_3\text{C(O)CH}_2\text{R} + \text{CO}_2

    Thermal decarboxylation produces α-alkylated ketones .

Condensation with Amines

Reactions with aromatic amines (e.g., 3-amino-9-ethylcarbazole) yield two distinct products depending on conditions :

ConditionsProduct TypeYieldReference
Toluene, no catalystAcylation : N-(9-ethylcarbazol-3-yl)-3-oxobutanamide100%
Benzene, HCl catalystCondensation : Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate80%

Intramolecular Cyclization

Condensation products undergo cyclization at 240–250°C in mineral oil to form 4,7-dihydro-pyrido[2,3-c]carbazol-1-ones :

Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoateΔPyrido[2,3-c]carbazol-1-one+H2O\text{Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate} \xrightarrow{\Delta} \text{Pyrido[2,3-c]carbazol-1-one} + \text{H}_2\text{O}

This reaction proceeds via a six-membered transition state, confirmed by molecular mechanics (MM2) and semi-empirical (AM1) simulations .

Reduction and Transesterification

  • Reduction :
    Catalytic hydrogenation yields ethyl 3-hydroxybutanoate :

    CH3C(O)CH2CO2C2H5H2/PdCH3CH(OH)CH2CO2C2H5\text{CH}_3\text{C(O)CH}_2\text{CO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{H}_2/\text{Pd}} \text{CH}_3\text{CH(OH)CH}_2\text{CO}_2\text{C}_2\text{H}_5
  • Transesterification :
    Reacts with benzyl alcohol to form benzyl acetoacetate via acetylketene intermediates .

Complexation with Metal Ions

Ethyl 3-oxobutanoate acts as a bidentate ligand, forming stable complexes with metals (e.g., Al³⁺, Fe³⁺) :

3 CH3C(O)CHCO2C2H5+Al3+Al(CH3C(O)CHCO2C2H5)33\ \text{CH}_3\text{C(O)CHCO}_2\text{C}_2\text{H}_5 + \text{Al}^{3+} \rightarrow \text{Al}(\text{CH}_3\text{C(O)CHCO}_2\text{C}_2\text{H}_5)_3

These complexes are critical in coordination chemistry and catalysis .

Comparison with Similar Compounds

Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS 10495-09-7)

  • Molecular Formula : C₁₀H₁₈O₅
  • Molecular Weight : 218.25 g/mol
  • Key Features: Substituents: A diethoxy group at position 4 and a single ketone at position 3. Stability: The diethoxy groups enhance steric and electronic stabilization, reducing reactivity compared to 3,4-dioxobutanoate derivatives. Applications: Primarily used as a chemical intermediate in synthesizing complex esters and stabilized enolates .
Parameter Ethyl 3,4-Dioxobutanoate Ethyl 4,4-Diethoxy-3-oxobutanoate
Reactivity High (dual ketones) Moderate (stabilized by diethoxy)
Solubility Polar solvents Enhanced lipophilicity
Synthetic Utility Cyclization reactions Stabilized enolate formation

Ethyl 4-(3,4-Dichlorophenyl)-2,4-dioxobutanoate (CAS 93618-66-7)

  • Molecular Formula : C₁₂H₁₀Cl₂O₄
  • Molecular Weight : 289.11 g/mol
  • Key Features :
    • Substituents: A 3,4-dichlorophenyl group at position 4 and ketones at positions 2 and 4.
    • Biological Activity: The dichlorophenyl moiety enhances antimicrobial properties, as observed in substituted pyrazole derivatives .
    • Applications: Used in antimicrobial agent synthesis due to halogen-enhanced bioactivity .
Parameter This compound Ethyl 4-(3,4-Dichlorophenyl)-2,4-dioxobutanoate
Functional Groups 3,4-dioxo 2,4-dioxo + dichlorophenyl
Bioactivity Limited data High (antimicrobial)
Lipophilicity Moderate High (Cl substituents)

Ethyl 4-(3,4-Dichlorophenyl)-3-oxobutanoate (CAS 1048916-53-5)

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : 275.13 g/mol
  • Key Features: Substituents: A 3,4-dichlorophenyl group at position 4 and a single ketone at position 3. Applications: Intermediate in pharmaceuticals, leveraging halogenated aromatic systems for target binding .
Parameter This compound Ethyl 4-(3,4-Dichlorophenyl)-3-oxobutanoate
Ketone Positions 3 and 4 3 only
Cyclization Potential High Low
Pharmaceutical Relevance Broad Targeted (dichlorophenyl specificity)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3,4-dioxobutanoate, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a Claisen condensation between ethyl acetoacetate and glyoxylic acid derivatives under acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progression via TLC (silica GF254 plates) .
  • Step 2 : Optimize yield by adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (40–60°C). Evidence shows THF improves solubility of intermediates .
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity using melting point analysis (Taike Corp. apparatus) and NMR (δ ~2.5–3.5 ppm for ketone protons) .
    • Key Data :
ParameterOptimal ValueReference
SolventTHF
Yield Range65–78%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to identify carbonyl (δ ~170–200 ppm) and ester groups (δ ~4.1–4.3 ppm for -OCH₂CH₃). ESI-MS (positive ion mode) should show [M+H]⁺ at m/z 173.1 .
  • Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with retention time compared to standards .
    • Critical Note : Contradictions in melting points (e.g., literature vs. observed) may arise from polymorphic forms; use DSC for phase analysis .

Q. What safety protocols are essential for handling this compound in the lab?

  • Precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 for acute toxicity) .
    • Emergency Measures :
  • For spills, absorb with quartz sand, dispose as hazardous waste. Eye exposure requires 15-minute flushing with saline .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under microwave vs. conventional heating?

  • Methodology :

  • Kinetic Studies : Compare activation energy (Eₐ) via Arrhenius plots under both conditions. Microwave irradiation often reduces Eₐ by 20–30% due to rapid dielectric heating .
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., enol tautomers) unique to microwave conditions .
    • Data Contradictions : Some studies report faster reaction times but lower enantiomeric purity; validate with chiral HPLC .

Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd(II)/NHC complexes in Suzuki-Miyaura couplings. Higher regioselectivity (>90%) is observed with bulky ligands (e.g., t-Bu groups) .
  • DFT Modeling : Simulate transition states to predict steric/electronic effects on selectivity .
    • Key Finding : Electron-deficient aryl halides favor β-keto ester coupling at the 4-position .

Q. How can crystallographic data resolve contradictions in the compound’s hydrogen-bonding network?

  • Methodology :

  • Single-Crystal XRD : Analyze packing motifs (e.g., C=O⋯H-O interactions) using Mo Kα radiation (λ = 0.71073 Å). Compare with DFT-optimized structures .
  • Data Interpretation : Discrepancies in reported H-bond lengths (1.8–2.2 Å) may arise from solvent inclusion; perform SC-XRD in anhydrous conditions .
    • Example : this compound derivatives show π-stacking in aromatic analogs, absent in aliphatic variants .

Q. What unresolved questions exist about the compound’s biological activity, and how can they be addressed?

  • Research Gaps :

  • Limited data on cytotoxicity and enzyme inhibition (e.g., kinases, esterases). Screen against NIH/3T3 cells (MTT assay) and human recombinant enzymes .
  • Conflicting reports on antioxidant activity; use DPPH radical scavenging assays with ascorbic acid controls .
    • Methodological Challenge : Differentiate between direct activity and pro-drug effects via metabolic stability studies (e.g., liver microsomes) .

Methodological Framework for Data Analysis

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Validation Parameters :

ParameterAcceptable RangeReference
Linearity (R²)≥0.995
LOD/LOQ≤0.1 µg/mL
Recovery (%)85–115%
  • Advanced Approach : Use LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.